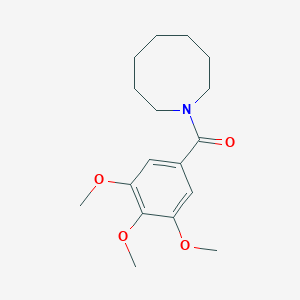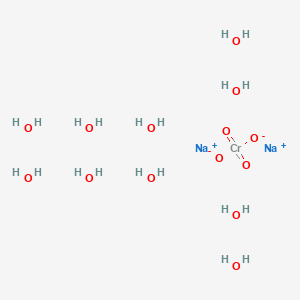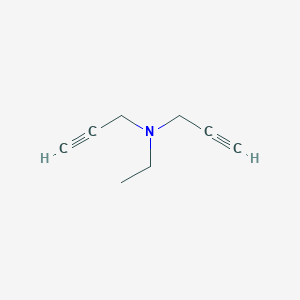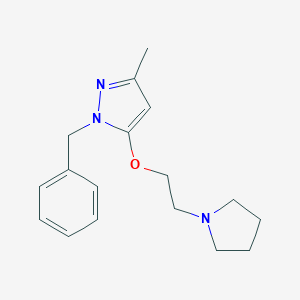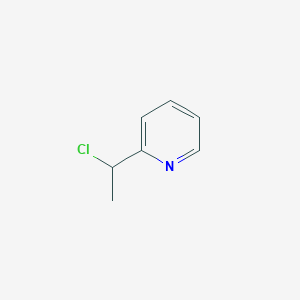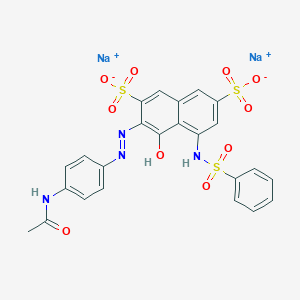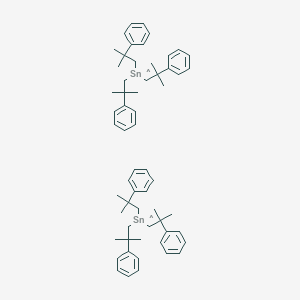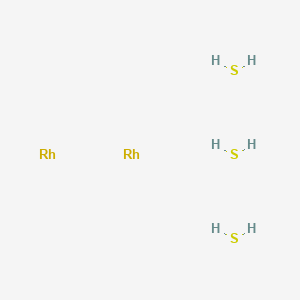
Dirhodium trisulphide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dirhodium trisulphide (Rh2S3) is a compound that belongs to the family of transition metal chalcogenides. It is a black, crystalline solid that has been studied for its potential applications in catalysis, electronic devices, and energy storage. Dirhodium trisulphide has a layered structure, with each layer consisting of RhS6 octahedra that are connected through sharing of edges and corners. The compound has attracted significant interest in recent years due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of Dirhodium trisulphide in catalytic reactions involves the activation of reactant molecules through coordination to the Rhodium ions. The compound acts as a catalyst by facilitating the transfer of electrons between the reactant molecules and the Rhodium ions, leading to the formation of the desired products. The exact mechanism of action in electronic devices and energy storage applications is still under investigation.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Dirhodium trisulphide. However, some studies have suggested that the compound may have potential as a therapeutic agent due to its ability to inhibit the growth of cancer cells. Further research is needed to fully understand the potential benefits and risks of using Dirhodium trisulphide in medical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Dirhodium trisulphide in lab experiments is its high catalytic activity, which can lead to faster and more efficient reactions. Additionally, the compound is relatively stable and easy to handle, making it a suitable candidate for various applications. However, one limitation of using Dirhodium trisulphide is its high cost, which may limit its use in large-scale applications.
Zukünftige Richtungen
There are several future directions for research on Dirhodium trisulphide. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the investigation of the compound's potential applications in energy storage devices, such as batteries and supercapacitors. Additionally, further research is needed to fully understand the mechanism of action of Dirhodium trisulphide in catalytic reactions and electronic devices. Finally, research on the potential medical applications of Dirhodium trisulphide is also an area of interest.
Synthesemethoden
Dirhodium trisulphide can be synthesized through several methods. One of the most common methods involves the reaction of RhCl3 with Na2S in the presence of a reducing agent such as NaBH4. The reaction takes place in a solvent such as ethanol or water, and the resulting product is then washed and dried to obtain pure Dirhodium trisulphide. Other methods include the use of hydrogen sulphide gas and the reaction of Rhodium acetate with sulphur.
Wissenschaftliche Forschungsanwendungen
Dirhodium trisulphide has been extensively studied for its potential applications in catalysis. It has been shown to exhibit excellent catalytic activity in various reactions, including the hydrogenation of alkenes and the oxidation of alcohols. The compound has also been studied for its potential applications in electronic devices, such as field-effect transistors and memory devices. Additionally, Dirhodium trisulphide has been investigated for its potential use in energy storage devices, such as batteries and supercapacitors.
Eigenschaften
CAS-Nummer |
12067-06-0 |
|---|---|
Produktname |
Dirhodium trisulphide |
Molekularformel |
H6Rh2S3 |
Molekulargewicht |
308.1 g/mol |
IUPAC-Name |
rhodium;sulfane |
InChI |
InChI=1S/2Rh.3H2S/h;;3*1H2 |
InChI-Schlüssel |
VRYDIGCZZPNYMZ-UHFFFAOYSA-N |
SMILES |
S.S.S.[Rh].[Rh] |
Kanonische SMILES |
S.S.S.[Rh].[Rh] |
Andere CAS-Nummern |
12067-06-0 |
Synonyme |
dirhodium trisulphide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



